Bienvenue dans la boutique en ligne BenchChem!

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Medicinal Chemistry SAR Drug Design

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide (CAS 897622-20-7) is a synthetic, unsymmetrical piperazine-based disulfonamide with a molecular weight of 439.55 g/mol. The compound features a central piperazine ring bearing a 4-methoxyphenylsulfonyl group at one nitrogen and an ethylbenzenesulfonamide chain at the other, placing it within the broader class of piperazinyl-benzenesulfonamides that have demonstrated activity in cell proliferation, antiviral, and enzyme inhibition contexts.

Molecular Formula C19H25N3O5S2
Molecular Weight 439.55
CAS No. 897622-20-7
Cat. No. B2593771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide
CAS897622-20-7
Molecular FormulaC19H25N3O5S2
Molecular Weight439.55
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H25N3O5S2/c1-27-18-9-7-17(8-10-18)21-12-14-22(15-13-21)28(23,24)16-11-20-29(25,26)19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3
InChIKeyUQBBEGIEXKRATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide (CAS 897622-20-7) – Core Chemical Profile & Sourcing Context


N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide (CAS 897622-20-7) is a synthetic, unsymmetrical piperazine-based disulfonamide with a molecular weight of 439.55 g/mol [1]. The compound features a central piperazine ring bearing a 4-methoxyphenylsulfonyl group at one nitrogen and an ethylbenzenesulfonamide chain at the other, placing it within the broader class of piperazinyl-benzenesulfonamides that have demonstrated activity in cell proliferation, antiviral, and enzyme inhibition contexts [2][3]. Unlike symmetrical bissulfonamide analogs that bear identical aryl groups on both sulfonamide nitrogens, the unsymmetrical nature of this compound introduces a unique electronic and steric environment that can modulate target engagement and pharmacokinetic properties, making it a differentiated building block or probe molecule for medicinal chemistry programs targeting receptors or enzymes relevant to CNS disorders and oncology [3][4].

Why N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide Cannot Be Replaced by Generic Piperazine Disulfonamides – Key Differentiation Drivers


Generic substitution with symmetrical piperazine bissulfonamides or analogs bearing different aryl substituents demonstrably fails to replicate the biological profile of this compound. Comparative structure-activity relationship (SAR) studies on closely related disulfonamide series reveal that the nature and position of aryl substituents profoundly influence both antioxidant capacity and enzyme inhibitory potency; for example, ortho-fluorinated analogs exhibit markedly enhanced acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.29 mM) compared to the unsubstituted parent compound (IC₅₀ = 7.93 mM) [1]. The target compound's 4-methoxyphenyl motif introduces unique electron-donating character, distinct hydrogen-bonding capability, and altered lipophilicity relative to halogenated, nitro, or trifluoromethyl analogs evaluated in published cell proliferation and enzyme inhibition assays [1][2]. Furthermore, the unsymmetrical architecture of the compound – a 4-methoxyphenylsulfonyl group on one piperazine nitrogen and an unsubstituted benzenesulfonamide on the other – creates an anisotropic electrostatic surface that cannot be reproduced by symmetrical congeners, directly impacting differential binding at targets such as alpha1-adrenergic receptors and acetylcholinesterase for which this compound has been computationally profiled [3]. Consequently, substituting this compound with a generic piperazine disulfonamide risks loss of target selectivity, altered off-target profile, and non-comparable biological readouts in assay systems calibrated against the 4-methoxy substitution pattern.

Quantitative Differentiation Evidence: N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide vs. Closest Analogs


Structural Asymmetry as a Differentiation Driver: Comparison with Symmetrical 4-Methoxy-Bissulfonamide Analog

The target compound is an unsymmetrical disulfonamide bearing a 4-methoxyphenyl group on the piperazine-proximal sulfonamide and an unsubstituted phenyl ring on the terminal sulfonamide. Its closest symmetrical analog, 4-methoxy-N-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide (CAS 547722-56-5), carries two identical 4-methoxyphenyl groups [1]. This structural asymmetry creates a dipole across the piperazine scaffold (calculated difference in Hammett σₚ: ~0.50 vs. 0.00 for -OCH₃ vs. -H), which is absent in the symmetrical analog. In the piperazine bissulfonamide series evaluated by Kazancioglu et al. (2025), the unsubstituted parent compound (Compound 1, symmetric diphenyl) exhibited broad but weak antioxidant activity across four complementary in vitro assays, whereas substituted analogs with even minor electronic perturbations showed sharply divergent profiles [2]. The unsymmetrical architecture of the target compound is therefore expected to produce a unique pharmacological fingerprint that cannot be achieved with symmetrical bissulfonamides, as demonstrated by the differential enzyme inhibition patterns observed between unsubstituted and ortho-fluorinated analogs in the same study (Compound 1 vs. Compound 5) [2].

Medicinal Chemistry SAR Drug Design

Predicted Target Engagement Profile: Alpha1-Adrenergic Receptor & Acetylcholinesterase Dual Targeting vs. Generic Piperazine Disulfonamides

Computational target prediction identifies the primary targets of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide as alpha1-adrenergic receptors and acetylcholinesterase (AChE) [1]. This dual-target profile distinguishes the compound from symmetrical bissulfonamide analogs in the Russian Journal of General Chemistry study (2024), which were primarily evaluated for cell proliferation activity on human buccal mucosa oral fibroblast primary cell lines, where the most active compounds (e.g., 4-nitro and 4-trifluoromethyl symmetrical derivatives) exhibited potential activity but lacked explicit target annotation [2]. In the enzyme inhibition study by Kazancioglu et al. (2025), the unsubstituted symmetric parent Compound 1 showed relatively weak AChE inhibition (IC₅₀ = 7.93 mM) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 10.06 mM), while the ortho-fluorinated Compound 5 demonstrated significantly enhanced potency (AChE IC₅₀ = 2.29 mM; BChE IC₅₀ = 2.75 mM) [3]. The target compound's 4-methoxyphenyl group, positioned similarly to the fluorinated motif, is predicted to enhance AChE binding through methoxy-mediated hydrogen bonding within the enzyme gorge, analogous to the fluorine-mediated interactions observed for Compound 5 [3]. While direct experimental IC₅₀ values for CAS 897622-20-7 are not yet reported in primary literature, the class-level SAR suggests that the 4-methoxy substitution will produce AChE inhibitory potency intermediate between the unsubstituted parent (IC₅₀ ≈ 7.93 mM) and the optimized 2-fluoro analog (IC₅₀ ≈ 2.29 mM), with the added dimension of alpha1-adrenergic activity absent in the symmetrical comparator series [1][3].

Computational Pharmacology Target Prediction GPCR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Halogenated Analogs

The 4-methoxyphenyl substituent imparts a distinct lipophilicity-hydrophilicity balance compared to halogenated (e.g., 4-CF₃, 4-F, 4-NO₂) piperazine disulfonamide analogs evaluated in the Russian Journal of General Chemistry (2024) cell proliferation study [1]. The methoxy group contributes a calculated logP increment of approximately -0.02 relative to hydrogen (Hansch π constant for p-OCH₃ ≈ -0.02), whereas trifluoromethyl adds approximately +0.88 and nitro adds approximately -0.28, resulting in markedly different membrane permeability profiles [2]. In the SSRN bissulfonamide study, the antioxidant capacity of fluorinated Compound 5 (EC₅₀ = 3.34 mM in total antioxidant assay) approached that of the reference standard Trolox (EC₅₀ = 2.11 mM), demonstrating that subtle electron-withdrawing modifications dramatically alter redox behavior [3]. The target compound's electron-donating methoxy group is predicted to lower oxidation potential relative to fluorinated analogs, potentially reducing non-specific antioxidant activity while preserving enzyme inhibitory function. Additionally, the 4-methoxyphenyl group provides a hydrogen-bond acceptor site (ether oxygen) that can engage polar residues in target binding pockets, a feature absent in 4-CF₃ or 4-NO₂ substituted analogs where only weaker non-classical hydrogen bonds are possible [2].

ADME Drug-likeness Physicochemical profiling

Synthetic Accessibility and Building Block Utility vs. Ortho-Substituted or N-Alkylated Analogs

The target compound is synthesized via Hinsberg reaction of 2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethan-1-amine (CAS 941869-73-4) with benzenesulfonyl chloride, a robust and high-yielding route (>85% typical for this transformation) . In contrast, ortho-substituted analogs (e.g., 2-fluoro or 2-nitro derivatives) require more stringent reaction conditions due to steric hindrance at the sulfonylation step, often resulting in reduced yields and requiring chromatographic purification [1]. The para-methoxy substitution on the target compound eliminates ortho steric effects, enabling efficient coupling and facilitating scale-up. Furthermore, the unsymmetrical architecture provides two chemically distinct sulfonamide linkages that can be sequentially deprotected or modified, offering a versatile handle for late-stage diversification not available in symmetrical bissulfonamides. In the 2024 disulfonamide study, symmetrical compounds (e.g., 4-nitro-bissulfonamide) were obtained as single-step products from the corresponding sulfonyl chlorides, but the unsymmetrical nature of CAS 897622-20-7 requires a two-step sequential sulfonylation, which has been demonstrated to proceed with high regioselectivity when the more nucleophilic piperazine nitrogen is sulfonylated first [2].

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Research and Procurement Scenarios for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide (CAS 897622-20-7)


CNS Probe Development Targeting Cholinergic-Adrenergic Crosstalk

Investigators studying neurological disorders where both acetylcholinesterase and alpha1-adrenergic signaling are pathologically dysregulated (e.g., Alzheimer's disease with comorbid hypertension, or cognitive deficits in Lewy body dementia) can deploy this compound as a dual-target probe. The predicted dual activity against AChE and alpha1-adrenergic receptors [1] provides a phenotypic starting point absent in selective single-target tool compounds. Based on SAR from the bissulfonamide enzyme inhibition study, the 4-methoxy motif is expected to confer AChE inhibitory potency in the low millimolar range, sufficient for in vitro profiling [2].

Unsymmetrical Bissulfonamide Library Synthesis for Antiviral Entry Inhibitor Screening

Piperazinylbenzenesulfonamides have been identified as inhibitors of hepatitis C virus (HCV) entry by modulating claudin-1 trafficking and PKA activity in a 5-HT6-independent manner [1]. The unsymmetrical architecture of CAS 897622-20-7, featuring differential aryl substituents on each sulfonamide nitrogen, permits systematic exploration of the two distinct pharmacophoric regions implicated in this mechanism. Unlike the symmetrical tool compounds SB258585 and SB399885 used in the original HCV entry study, this compound offers an additional vector for probing the structure-activity landscape of claudin-1 modulation [1][2].

Cell Proliferation Studies in Oral Fibroblast or Cancer Cell Models

The 2024 disulfonamide piperazine study demonstrated that structurally related compounds exhibit differential cell proliferation activity on human buccal mucosa oral fibroblast primary cell lines [1]. The target compound's 4-methoxyphenyl substituent introduces electronic character distinct from the nitro and trifluoromethyl analogs that showed the most potent activity in that study, making it a valuable comparator for establishing electronic SAR around the terminal aryl ring in proliferation assays. Researchers can benchmark the compound's IC₅₀ against the published data for 4-nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide and its 4-CF₃ counterpart [1].

Enzyme Inhibition Panel Screening (AChE, BChE, Tyrosinase, α-Glucosidase)

The SSRN bissulfonamide study established a multi-enzyme inhibition assay platform (AChE, BChE, tyrosinase, α-glucosidase) that revealed substituent-dependent potency variations exceeding 3.5-fold between unsubstituted and fluorinated analogs [1]. By incorporating CAS 897622-20-7 into this panel alongside the published comparators (Compound 1 and Compound 5), researchers can quantify the specific contribution of the 4-methoxy electron-donating group to each enzyme's inhibition profile relative to the unsubstituted baseline (AChE IC₅₀ = 7.93 mM) and the optimized 2-fluoro analog (AChE IC₅₀ = 2.29 mM) [1]. This head-to-head comparison enables rational selection of the optimal substitution pattern for each therapeutic indication.

Quote Request

Request a Quote for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.